

# Comparison Guide: Nemtabrutinib in Relapsed/Refractory Hematologic Cancers

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

This guide objectively compares the clinical performance of **nemtabrutinib**, a novel reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other BTK-targeting alternatives, focusing on progression-free survival (PFS) data in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL).

## Introduction to Nemtabrutinib and the BTK Inhibitor Landscape

BTK is a critical enzyme in the B-cell receptor signaling pathway, essential for the survival and proliferation of malignant B-cells. The BTK inhibitor landscape has evolved through generations:

- **1st Generation (Covalent, Irreversible):** Ibrutinib
- **2nd Generation (Covalent, Irreversible):** Acalabrutinib, Zanubrutinib (designed for improved selectivity/safety)
- **3rd Generation (Non-covalent, Reversible):** Pirtobrutinib, **Nemtabrutinib** (designed to overcome resistance to covalent BTKi)

**Nemtabrutinib** (formerly ARQ 531) is an oral, potent, reversible inhibitor that targets both wild-type BTK and BTK with a common resistance mutation (C481S). It also has activity against other kinases like SRC and ERK.

## Summary of Key Progression-Free Survival (PFS) Data

The following table summarizes the most recent PFS data from key clinical trials for each agent, primarily in the post-covalent BTKi setting, which represents the current area of highest unmet need.

**Table 1: Progression-Free Survival in Heavily Pre-Treated CLL/SLL Patients**

| Drug (Class)                    | Trial Name (Phase) | Patient Population (Post-Covalent BTKi)               | Median PFS (Months)         | Objective Response Rate (ORR) | Key Reference / Date          |
|---------------------------------|--------------------|-------------------------------------------------------|-----------------------------|-------------------------------|-------------------------------|
| Nemtabrutinib (Reversible BTKi) | BRUIN (Phase 1/2)  | 144 CLL/SLL patients (100% prior covalent BTKi)       | 35.3                        | 56.3%                         | ASCO 2024 (Update: June 2024) |
| Pirtobrutinib (Reversible BTKi) | BRUIN (Phase 1/2)  | 247 CLL/SLL patients (100% prior covalent BTKi)       | 19.4                        | 72.3%                         | NEJM 2023                     |
| Ibrutinib (Covalent BTKi)       | N/A (Resynthesis)  | Patients <i>naïve</i> to BTKi therapy (for reference) | ~44-54                      | ~89%                          | RESONATE-2 Trial              |
| Acalabrutinib (Covalent BTKi)   | ASCEND (Phase 3)   | Patients <i>naïve</i> to BTKi therapy (for reference) | Not Reached (22mo PFS: 88%) | ~81%                          | ASCEND Trial                  |
| Zanubrutinib (Covalent BTKi)    | ALPINE (Phase 3)   | Patients <i>naïve</i> to BTKi therapy (for reference) | Not Reached (24mo PFS: 79%) | ~83%                          | ALPINE Trial                  |

**Key Interpretation:**

- **Nemtabrutinib** shows a promising **median PFS of 35.3 months** in a population that is exclusively comprised of patients who have progressed on prior covalent BTKi therapy. This is a clinically significant duration of disease control in a heavily pre-treated, high-risk group.
  - **Pirtobrutinib**, the first-in-class reversible BTKi, demonstrated a median PFS of **19.4 months** in a similar population, establishing a benchmark.
  - The data for covalent BTKi (Ibrutinib, Acalabrutinib, Zanubrutinib) are provided for context in the frontline setting, where they are highly effective. Their efficacy is markedly reduced in the post-covalent BTKi setting, necessitating the development of reversible inhibitors.
- 

## Detailed Experimental Protocols

The data in Table 1 is derived from the following key clinical trials.

### 3.1. Nemtabrutinib - BRUIN Trial (NCT03740529)

- **Objective:** To evaluate the safety, efficacy, and recommended phase 2 dose (RP2D) of **nemtabrutinib** in patients with relapsed/refractory B-cell malignancies.
- **Study Design:** Phase 1/2, open-label, multicenter study.
- **Patient Cohort (CLL/SLL):** The efficacy-evaluable population for the latest analysis included 144 patients with CLL/SLL who had received prior covalent BTKi therapy. Many were also refractory to venetoclax (a BCL-2 inhibitor).
- **Intervention:** Oral **nemtabrutinib** at the RP2D of 65 mg once daily.
- **Endpoints:**
  - **Primary:** Overall Response Rate (ORR) as per iwCLL 2018 criteria.
  - **Key Secondary:** Progression-Free Survival (PFS), Duration of Response (DOR), Safety.
- **Assessment Method:** Tumor assessments were conducted via computed tomography (CT) scans at baseline, every 8 weeks for the first year, and every 12 weeks thereafter. Response was assessed by an independent review committee.

### 3.2. Pirtobrutinib - BRUIN Trial (NCT03740529)

- **Objective:** To evaluate the efficacy and safety of pirtobrutinib in patients with relapsed/refractory B-cell malignancies who had received prior covalent BTKi.
- **Study Design:** Phase 1/2, open-label, multicenter study.
- **Patient Cohort (CLL/SLL):** 247 patients with CLL/SLL who had received a prior covalent BTKi.
- **Intervention:** Oral pirtobrutinib at 200 mg once daily.
- **Endpoints:**

- **Primary:** ORR as per iwCLL 2018 criteria.
  - **Key Secondary:** PFS, DOR, Safety.
  - **Assessment Method:** Similar to the **nemtabrutinib** cohort, using serial CT scans and independent review.
- 

## Visualizations of Mechanisms and Trial Workflow

### 4.1. Diagram: BTK Inhibition Mechanisms in CLL/SLL

This diagram illustrates the mechanistic differences between covalent and reversible BTK inhibitors.



[Click to download full resolution via product page](#)

**Title:** BTKi Mechanisms and C481S Resistance

## 4.2. Diagram: BRUIN Trial Patient Journey & Assessment

This flowchart outlines the experimental workflow for patients in the BRUIN trial cohorts.



[Click to download full resolution via product page](#)

**Title:** BRUIN Trial CLL/SLL Cohort Workflow

## Comparative Analysis and Conclusion

- **Efficacy in Resistant Disease:** Both **nemtabrutinib** and pirtobrutinib demonstrate significant clinical activity in patients who have failed prior covalent BTKi therapy, a population with limited effective options. The reported median PFS of **35.3 months for nemtabrutinib** is notably longer than the **19.4 months for pirtobrutinib** in this cross-trial comparison. However, direct comparison should be made with caution due to potential differences in patient baseline characteristics between the two analysis cohorts within the same trial.
- **Mechanistic Advantage:** The success of both drugs validates the strategy of using reversible BTK inhibition to overcome the common C481S resistance mutation.
- **Safety Profile:** While not the focus of this PFS guide, the safety and tolerability profiles differ. Clinician decision-making will involve balancing efficacy (PFS) with the management of specific adverse events associated with each agent.

In conclusion, **nemtabrutinib** represents a promising therapeutic option with robust PFS data in the high-risk, post-covalent BTKi setting. Its performance appears competitive with, and potentially superior in PFS to, the established reversible BTKi pirtobrutinib, though head-to-head trials are needed for confirmation. This expanding class of reversible BTK inhibitors is changing the treatment paradigm for relapsed/refractory CLL/SLL.

To cite this document: Smolecule. [Comparison Guide: Nemtabrutinib in Relapsed/Refractory Hematologic Cancers]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b519378#nemtabrutinib-progression-free-survival-data>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)